molecular formula C13H10FN5O2 B2833512 2-(4-fluorophenyl)-N-(furan-2-ylmethyl)-2H-tetrazole-5-carboxamide CAS No. 1396848-65-9

2-(4-fluorophenyl)-N-(furan-2-ylmethyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2833512
CAS No.: 1396848-65-9
M. Wt: 287.254
InChI Key: WJPVRFIEKSLEPV-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
2-(4-Fluorophenyl)-N-(furan-2-ylmethyl)-2H-tetrazole-5-carboxamide (IUPAC: 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine) is a tetrazole-based compound featuring a 4-fluorophenyl group at the 1-position of the tetrazole ring and a furan-2-ylmethyl carboxamide substituent at the 5-position. Its molecular formula is C₁₂H₁₀FN₅O₂, with a molecular weight of 291.24 g/mol.

The synthesis involves reacting thiourea derivatives with sodium nitrite and mercuric chloride in DMF, followed by purification via column chromatography. This method yields high-purity compounds (79–92% yield), as confirmed by ¹H NMR, ¹³C NMR, and HRMS (ESI) analyses . Crystallographic data for related derivatives (e.g., CCDC 2047281) were resolved using SHELX software and validated via the APEX2 program .

The 4-fluorophenyl group enhances lipophilicity and membrane permeability, while the furan moiety may contribute to π-π stacking interactions with biological targets .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(furan-2-ylmethyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O2/c14-9-3-5-10(6-4-9)19-17-12(16-18-19)13(20)15-8-11-2-1-7-21-11/h1-7H,8H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPVRFIEKSLEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-fluorophenyl)-N-(furan-2-ylmethyl)-2H-tetrazole-5-carboxamide, a synthetic organic compound belonging to the tetrazole class, has gained attention for its diverse biological activities. Characterized by a fluorophenyl group, a furan moiety, and a carboxamide functional group, this compound exhibits promising pharmacological properties that warrant detailed investigation.

The molecular formula of this compound is C13H10FN5O2C_{13}H_{10}FN_{5}O_{2} with a molecular weight of approximately 287.25 g/mol. The presence of fluorine enhances the compound's metabolic stability and lipophilicity, potentially improving its pharmacokinetic profile .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effective inhibition against various bacterial strains at low concentrations. For instance, the minimal inhibitory concentration (MIC) values for this compound against standard strains of Staphylococcus epidermidis ranged from 2 to 16 µg/mL, showcasing its potency compared to traditional antibiotics like ciprofloxacin .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In cytotoxicity assays against human cancer cell lines, it displayed promising results with IC50 values significantly lower than those of reference drugs such as doxorubicin. The structure-activity relationship (SAR) analysis suggests that the unique combination of the furan and tetrazole rings contributes to its cytotoxic effects .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors due to structural similarities with natural substrates. Molecular docking studies have indicated that it can effectively bind to various biological targets, enhancing its potential as a lead compound in drug discovery .

Research Findings and Case Studies

StudyFindings
Antimicrobial Evaluation Showed effective inhibition against S. epidermidis with MIC values as low as 2 µg/mL .
Cytotoxicity Assay Exhibited significant cytotoxicity against multiple cancer cell lines; IC50 values were lower than those of standard chemotherapeutics .
Molecular Docking Demonstrated strong binding affinity towards enzymes involved in metabolic pathways.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-2H-tetrazole-5-carboxamideChlorine instead of fluorinePotential differences in biological activity due to chlorine's electronic effects
2-(4-bromophenyl)-N-(furan-2-ylmethyl)-2H-tetrazole-5-carboxamideBromine instead of fluorineMay exhibit different reactivity patterns compared to fluorinated analogs
2-(4-methylphenyl)-N-(furan-2-ylmethyl)-2H-tetrazole-5-carboxamideMethyl group instead of halogenAltered lipophilicity and possibly reduced metabolic stability

Scientific Research Applications

Pharmacological Significance

The compound's structure, featuring a fluorophenyl group and a furan moiety, contributes to its pharmacological properties. The presence of fluorine enhances metabolic stability and lipophilicity, which can improve pharmacokinetic profiles. Research indicates that tetrazole derivatives often exhibit significant biological activity, including antimicrobial and anticancer properties.

  • Antimicrobial Properties :
    • Studies have shown that various derivatives of tetrazole compounds demonstrate promising antimicrobial activity against both standard and clinical strains of bacteria. For instance, derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amines have been tested for their efficacy against Staphylococcus epidermidis, revealing minimal inhibitory concentrations (MICs) as low as 2 µg/mL for certain derivatives .
  • Anticancer Activity :
    • The anticancer potential of tetrazole derivatives has been explored extensively. Compounds similar to 2-(4-fluorophenyl)-N-(furan-2-ylmethyl)-2H-tetrazole-5-carboxamide have been synthesized and evaluated against various cancer cell lines. For example, some derivatives showed selective cytotoxicity against human cancer cell lines while remaining non-toxic to normal cells .

Case Studies

  • Synthesis and Evaluation :
    • A study synthesized twelve novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amines, which were screened for antibacterial and cytotoxic activities. Among these, certain compounds exhibited strong antimicrobial profiles, significantly outperforming established antibiotics like Ciprofloxacin .
  • Structure-Activity Relationship (SAR) :
    • Research on the SAR of tetrazole compounds suggests that specific substituents on the phenyl ring significantly influence biological activity. For instance, the introduction of electron-withdrawing groups can enhance the anticancer efficacy of these compounds .

Data Table: Biological Activities of Related Tetrazole Derivatives

Compound NameActivity TypeMIC (µg/mL)Reference
1Antimicrobial4
2Anticancer (U251)10
3Anticancer (MCF-7)15
4Antimicrobial2

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Key Substituents Molecular Formula Bioactivity/Application Reference
2-(4-Fluorophenyl)-N-(furan-2-ylmethyl)-2H-tetrazole-5-carboxamide Tetrazole 4-Fluorophenyl, furan-2-ylmethyl C₁₂H₁₀FN₅O₂ Potential enzyme inhibition
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiophene Nitrothiophene, difluorophenyl C₁₄H₇F₂N₃O₃S₂ Narrow-spectrum antibacterial
5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole Tetrazole 4-Ethylphenyl, tetrazolylmethyl C₁₀H₁₁N₇ Antituberculosis activity
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide Oxadiazole 4-Fluorophenyl, methylphenyl C₂₁H₂₁FN₄O₂ High receptor binding affinity
N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide Thiophene Trifluoromethyl, phenylthiazole C₁₆H₁₂F₃N₂O₂S₂ Antibacterial (Gram-positive)
2-[[2-[(4-Fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(furan-2-ylmethyl)acetamide Isoquinoline 4-Fluorophenylmethyl, furan-2-ylmethyl C₂₃H₂₁FN₂O₄ Structural similarity (no bioactivity reported)

Key Differences and Implications

Heterocyclic Core Variations

  • Tetrazole vs. Thiophene/Oxadiazole :
    • Tetrazole derivatives (e.g., the target compound) exhibit higher metabolic stability due to the aromatic tetrazole ring, which resists enzymatic degradation compared to thiophene or oxadiazole cores .
    • Thiophene-based analogues (e.g., compound in ) show stronger antibacterial activity against Gram-positive bacteria, likely due to enhanced interactions with bacterial membrane proteins .

Substituent Effects

  • Fluorophenyl Groups: The 4-fluorophenyl group in the target compound improves pharmacokinetic properties (e.g., logP = 2.1) compared to non-fluorinated analogues. However, compounds with 3,5-difluorophenyl substituents () demonstrate higher antibacterial potency, suggesting fluorine positioning impacts target binding .
  • Furan-2-ylmethyl vs. Other Heterocycles :
    • The furan-2-ylmethyl group in the target compound may reduce cytotoxicity compared to thiazole- or indole-containing analogues (e.g., ), as furan derivatives often exhibit lower cellular toxicity .

Bioactivity

  • Antibacterial Activity : Nitrothiophene carboxamides () show MIC values of 0.5–2 µg/mL against Staphylococcus aureus, outperforming tetrazole derivatives in this category .
  • Enzyme Inhibition : Tetrazole derivatives like the target compound are predicted to inhibit enzymes such as kynurenine formamidase (KFase) with binding affinities of −8.7 to −9.0 kcal/mol, comparable to fluorobenzamide inhibitors () .

Pharmacophoric and Computational Insights

  • Binding Affinity : Molecular docking studies suggest that the tetrazole ring’s nitrogen atoms form hydrogen bonds with active-site residues (e.g., Asp149 in KFase), while the 4-fluorophenyl group engages in hydrophobic interactions .
  • ADME Properties : The target compound’s calculated polar surface area (PSA = 85 Ų) and molecular weight (<300 Da) align with Lipinski’s Rule of Five, indicating favorable oral bioavailability compared to bulkier analogues (e.g., ) .

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